

A Comparative Guide to LAT1 Inhibitors: JPH203 in Focus

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Compound of Interest		
Compound Name:	DDO3711	
Cat. No.:	B15611061	Get Quote

Initial research indicates a discrepancy in the classification of **DDO3711** as a direct LAT1 inhibitor. Current literature primarily identifies **DDO3711** as an Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor. Specifically, it is described as a phosphatase-recruiting chimera (PHORC) that induces the dephosphorylation of ASK1. Therefore, a direct comparison of **DDO3711** and JPH203 as two LAT1 inhibitors is not scientifically accurate based on available data.

This guide will proceed with a comprehensive overview of JPH203 (Nanvuranlat), a well-characterized and clinically evaluated selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a critical mediator of cancer cell growth and proliferation.

JPH203: A Selective LAT1 Inhibitor

JPH203 is a novel, selective inhibitor of LAT1, a transporter protein that is overexpressed in a wide variety of cancers.[1][2] LAT1 facilitates the uptake of essential amino acids, such as leucine, which are crucial for cancer cell metabolism and growth signaling pathways.[3][4] By blocking LAT1, JPH203 effectively starves cancer cells of these vital nutrients, leading to the suppression of tumor growth.[5]

Mechanism of Action

JPH203 is a non-transportable blocker that selectively binds to LAT1, inhibiting its function.[6] This blockade of amino acid transport has several downstream effects that contribute to its anticancer activity:



- Inhibition of mTORC1 Signaling: Leucine, transported by LAT1, is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][7] By preventing leucine uptake, JPH203 leads to the downregulation of mTORC1 activity.[5][8][9]
- Induction of the General Amino Acid Control (GAAC) Pathway: The deprivation of essential amino acids can trigger the GAAC pathway, a stress response that can lead to cell cycle arrest and apoptosis.[10]
- Suppression of Cyclin-Dependent Kinase (CDK) Activity: Recent studies have shown that JPH203 can reduce the kinase activity of CDK1 and CDK2, which are important for cell cycle progression.[11]
- Downregulation of the Wnt/β-catenin Signaling Pathway: In some cancer types, such as castration-resistant prostate cancer, JPH203 has been shown to inhibit the Wnt/β-catenin signaling pathway, potentially via the downregulation of CD24.[8]

The multifaceted mechanism of action of JPH203, targeting both metabolic and key signaling pathways, makes it a promising therapeutic agent for a range of cancers.

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy and activity of JPH203 from various preclinical and clinical studies.

Table 1: In Vitro Efficacy of JPH203 in Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)	Reference
HT-29	Colorectal Cancer	4.1 - 30.0	[6]
LoVo	Colorectal Cancer	2.3 ± 0.3	[6]
MKN1	Gastric Cancer	41.7 ± 2.3	[6]
MKN45	Gastric Cancer	4.6 ± 1.0	[6]
PC-3	Prostate Cancer	11.94 ± 2.19	[11]
DU145	Prostate Cancer	19.68 ± 4.01	[11]
PC-3-TxR/CxR	Cabazitaxel-Resistant Prostate Cancer	28.33 ± 3.26	[11]
DU145-TxR/CxR	Cabazitaxel-Resistant Prostate Cancer	34.09 ± 4.76	[11]

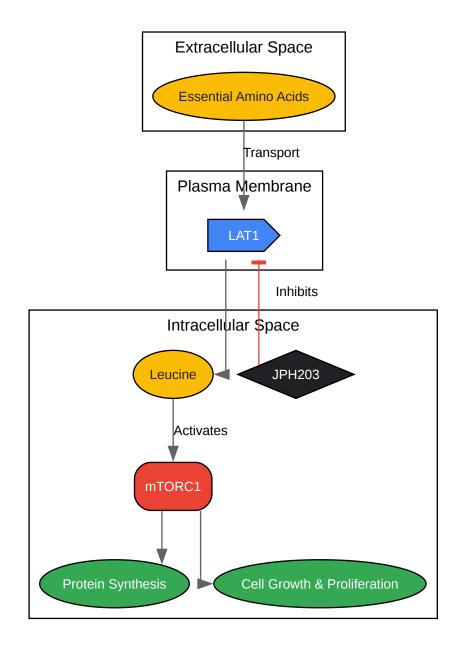
Table 2: Clinical Trial Data for JPH203 (Nanvuranlat)



Clinical Trial Phase	Cancer Type	Key Findings	Reference
Phase I	Advanced Solid Tumors	Well-tolerated; Maximum Tolerated Dose (MTD) determined to be 60 mg/m²; Recommended Phase 2 Dose (RP2D) of 25 mg/m². Promising activity in biliary tract cancer (BTC).	[1][2]
Phase II	Advanced Refractory Biliary Tract Cancer	Met primary endpoint, showing a statistically significant improvement in Progression-Free Survival (PFS) compared to placebo (Hazard Ratio = 0.557). Disease Control Rate (DCR) was approximately 25%.	[12]

Signaling Pathways and Experimental Workflows LAT1-Mediated Cancer Cell Proliferation Pathway



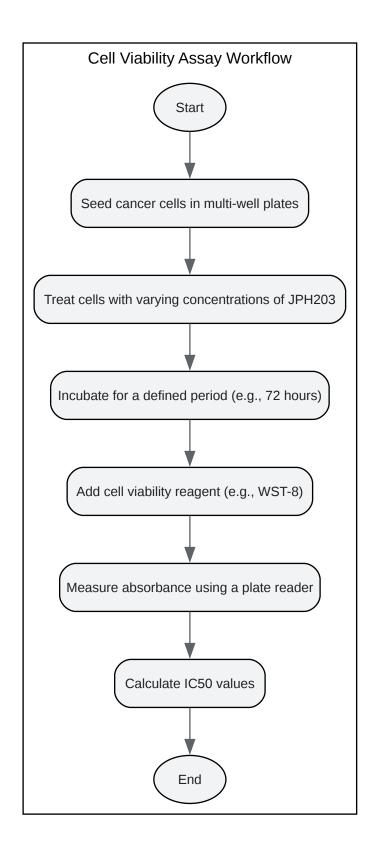


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Caption: LAT1-mediated amino acid transport and its inhibition by JPH203.

Experimental Workflow: In Vitro Cell Viability Assay





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Caption: A typical workflow for assessing cell viability after JPH203 treatment.



Experimental Protocols Cell Viability Assay (WST-8 Assay)

This protocol is a common method for determining the cytotoxic effects of a compound on cancer cells in vitro.

- Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: A stock solution of JPH203 is serially diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and 100 μL of the medium containing the different concentrations of JPH203 is added to the respective wells.
 Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
- Incubation: The plates are incubated for a specified period, typically 72 hours, under the same conditions as in step 1.
- Addition of WST-8 Reagent: After the incubation period, 10 μL of a water-soluble tetrazolium salt (WST-8) solution is added to each well. The plates are then incubated for an additional 1-4 hours.
- Absorbance Measurement: The absorbance of each well is measured at 450 nm using a microplate reader.
- Data Analysis: The cell viability is calculated as a percentage of the control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of JPH203 in an animal model.

• Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.



- Tumor Cell Implantation: A suspension of cancer cells (e.g., 1×10^6 cells in 100 μ L of PBS/Matrigel) is injected subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control and JPH203 at various doses).
- Drug Administration: JPH203 is administered to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection). The vehicle control group receives injections of the vehicle solution.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.
- Endpoint: The study is terminated when the tumors in the control group reach a predetermined maximum size or after a specified duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
- Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

In conclusion, JPH203 is a promising LAT1 inhibitor with a well-defined mechanism of action and demonstrated anti-cancer activity in both preclinical models and clinical trials, particularly in biliary tract cancer. Its ability to selectively target the metabolic needs of cancer cells highlights the potential of amino acid transporters as therapeutic targets in oncology.

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